molecular formula C22H19F2N5O2S2 B6586688 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226437-29-1

2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B6586688
CAS No.: 1226437-29-1
M. Wt: 487.5 g/mol
InChI Key: HTUHQRCVHDEZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-acetamide derivative featuring a 1,3,4-thiadiazol-2-yl amine moiety and a substituted imidazole core. The imidazole ring is substituted at position 1 with a 4-(difluoromethoxy)phenyl group and at position 5 with a 4-methylphenyl group, while the sulfanyl linker connects to the acetamide group. The 1,3,4-thiadiazole ring is a bioisostere for thiazole or triazole moieties, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2S2/c1-13-3-5-15(6-4-13)18-11-25-22(32-12-19(30)26-21-28-27-14(2)33-21)29(18)16-7-9-17(10-8-16)31-20(23)24/h3-11,20H,12H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUHQRCVHDEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F2964-3759 can be influenced by various environmental factors. One of the key factors is the blood-brain barrier (BBB). F2964-3759 has the capability to penetrate the BBB, enabling it to reach and affect tumor cells within the brain. This is particularly crucial given the prevalence of brain metastases in NSCLC patients, especially those with EGFR mutations.

Biological Activity

The compound 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring, a thiadiazole moiety, and a difluoromethoxy phenyl group. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Imidazole Compounds

CompoundZone of Inhibition (mm)
5a15 (E. coli)
5b11 (P. aeruginosa)
5c20 (B. subtilis)
Streptomycin28 (E. coli)

This table illustrates the comparative effectiveness of similar compounds in inhibiting bacterial growth, suggesting that the target compound may share similar properties.

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. A recent study highlighted the synthesis of various imidazole-based compounds that demonstrated cytotoxic effects on cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study involving multicellular spheroids, a library screening identified imidazole derivatives that showed promising anticancer activity by penetrating deeper into tumor models compared to monolayer cultures . This suggests that the target compound could be evaluated for similar anticancer efficacy.

The biological activity of imidazole-containing compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation: They may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives reported in the literature:

Compound Name / ID Key Structural Differences Reported Activities / Properties Synthesis Method (Reference)
Target Compound 1,3,4-Thiadiazol-2-yl acetamide; difluoromethoxy and methylphenyl substituents on imidazole. Hypothesized: Enhanced metabolic stability, antimicrobial/anti-inflammatory potential. Not explicitly described in evidence.
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide (9) Thiazol-2-yl acetamide; 4-fluorophenyl and 4-methoxyphenyl on imidazole. COX-1/2 inhibition (anti-inflammatory); lower logP due to methoxy vs. difluoromethoxy. Method D: K₂CO₃-mediated alkylation .
N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-yl]sulfanyl]Acetamide 3,4-Dimethoxyphenyl acetamide; methoxy substituents on aryl groups. Higher polarity due to dimethoxy groups; potential CNS activity (unconfirmed). Friedel-Crafts and nucleophilic substitution .
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)sulfanyl]Acetamide 4-Fluorophenyl acetamide; methylsulfanyl on thiadiazole. Antiparasitic activity (similar to metronidazole); improved solubility via fluorophenyl . Multi-step VNS reaction .
2-{[1-(3-Chloro-4-Methylphenyl)-1H-Tetrazol-5-yl]sulfanyl}-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Acetamide Tetrazole and ethyl-thiadiazole substituents. Higher steric bulk; mutagenicity reduced compared to nitroimidazoles . SN2 displacement with α-halogenated ketones .

Key Observations

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound likely improves oxidative stability compared to methoxy analogues (e.g., Compound 9 in ), which are prone to demethylation .

Heterocyclic Moieties: 1,3,4-Thiadiazole (target compound) vs. Tetrazole (Compound ) introduces a zwitterionic character, enhancing water solubility but reducing cell permeability compared to thiadiazole.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels Method D (), involving K₂CO₃-mediated alkylation of imidazole-2-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Yields for analogous reactions range from 60–75% .

Its structural similarity to COX inhibitors () and antiparasitic agents () suggests plausible therapeutic overlap.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.